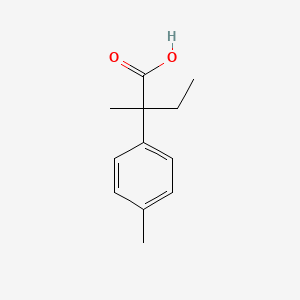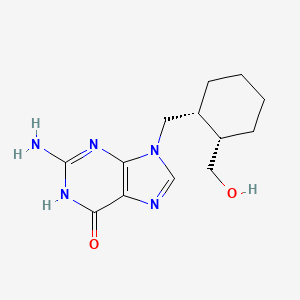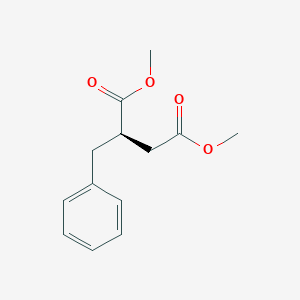
2-Methyl-2-(4-methylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4-methylphenyl)butanoic acid is an organic compound belonging to the class of methyl-branched fatty acids These compounds are characterized by an acyl chain with a methyl branch
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylphenyl)butanoic acid typically involves the use of Grignard reagents. One common method is the reaction of 2-chlorobutane with carbon dioxide in the presence of a Grignard reagent to form the desired product . The reaction conditions usually require anhydrous solvents and a controlled temperature to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Methyl-2-(4-methylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methyl-branched structure allows it to interact uniquely with different biological molecules, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: A similar compound with a shorter acyl chain.
4-(2-Methylphenyl)butanoic acid: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-Methyl-2-(4-methylphenyl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched structure and the presence of a methyl group on the aromatic ring differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
141045-47-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
0 |
Synonyms |
Benzeneacetic acid, -alpha--ethyl--alpha-,4-dimethyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





